

MT-3014 (Vimseltinib) In Vivo Efficacy: Application Notes and Protocols

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Compound of Interest

Compound Name: MT-3014

Cat. No.: B15574017

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Introduction

MT-3014, also known as vimseltinib (DCC-3014), is a potent and highly selective oral inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) kinase.[1][2] CSF1R is a critical mediator of macrophage and monocyte function. In various pathologies, including tenosynovial giant cell tumor (TGCT) and other cancers, aberrant CSF1 expression leads to the recruitment and proliferation of CSF1R-dependent inflammatory cells that contribute to tumor growth and progression.[3][4][5] **MT-3014** is designed as a "switch control" tyrosine kinase inhibitor, which stabilizes the kinase in an inactive conformation.[3][6] Preclinical in vivo studies have demonstrated the efficacy of **MT-3014** in inhibiting tumor growth and modulating the tumor microenvironment.[1][2][3]

These application notes provide a summary of the in vivo efficacy data for **MT-3014** and detailed protocols for key experiments to guide researchers in the evaluation of this compound.

Data Presentation

Table 1: In Vivo Efficacy of MT-3014 in a Syngeneic MC38 Colorectal Cancer Model

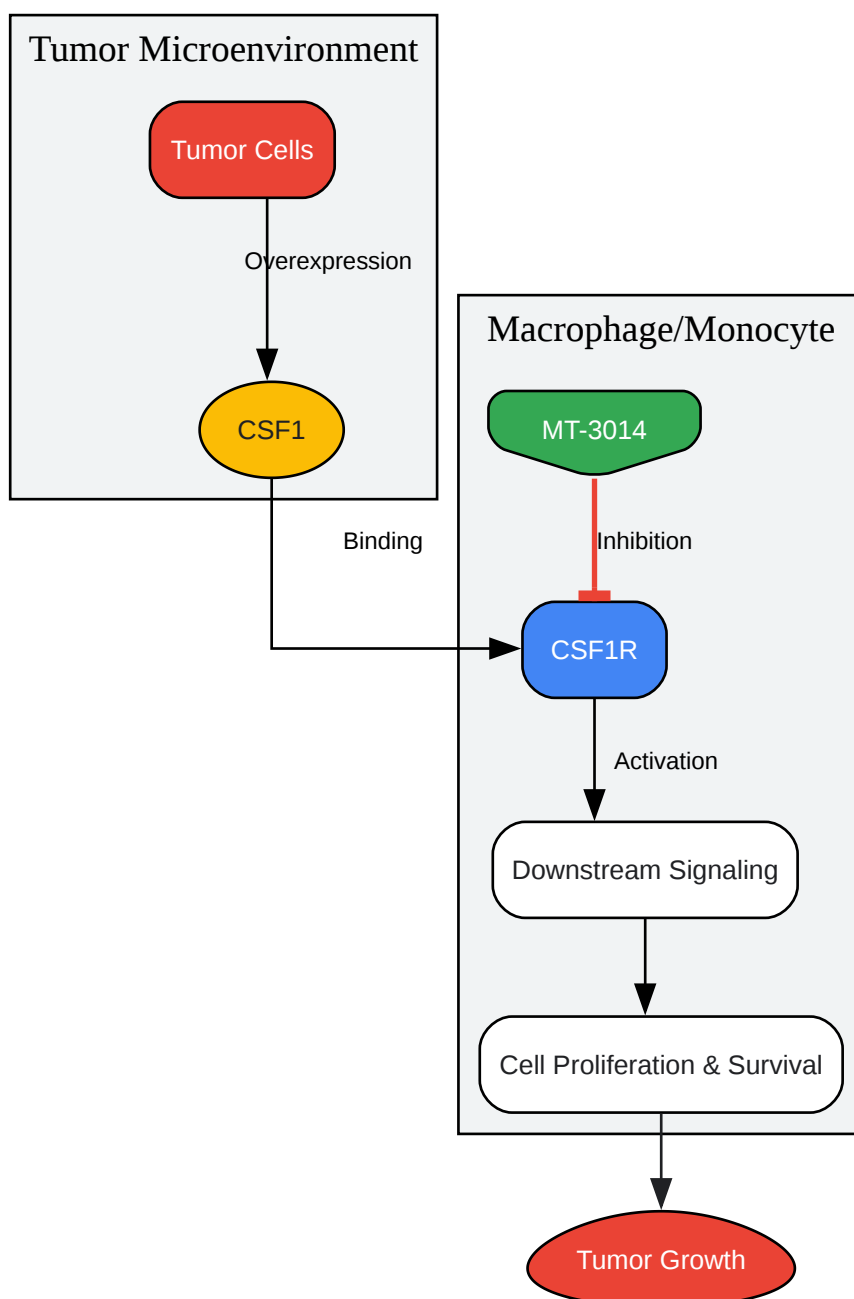
Treatment Group	Dose	Mean Tumor Burden (mm ³)	Change in Tumor-Associated Macrophages (TAMs)	Change in CD8+ T-cells
Vehicle	-	Data Not Quantified	Baseline	Baseline
MT-3014	10 mg/kg (daily)	Statistically Significant Inhibition	Depleted	Repolarized to anti-tumoral profile
Anti-PD1 Antibody	-	Data Not Quantified	-	-
MT-3014 + Anti-PD1	10 mg/kg (daily)	Additive Antitumor Effects	Depleted	Repolarized to anti-tumoral profile
Data derived from preclinical studies in an MC38 colorectal syngeneic cancer model. [1]				

Table 2: Anti-Osteolytic Activity of MT-3014 in a Mouse Prostate Cancer Bone Invasion Model

Treatment Group	Dose	Outcome
Vehicle	-	Bone Degradation
MT-3014	Not Specified	Inhibition of Bone Degradation
Qualitative analysis from a mouse prostate cancer bone invasion model indicated anti-osteolytic activity. [1] [3]		

Signaling Pathway

The primary mechanism of action of **MT-3014** is the inhibition of the CSF1R signaling pathway. Overexpression of the CSF1 ligand in the tumor microenvironment leads to the recruitment of CSF1R-expressing cells like macrophages. The binding of CSF1 to CSF1R activates downstream signaling pathways that promote the proliferation and survival of these cells, contributing to tumor growth. **MT-3014** blocks this signaling cascade.



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Caption: CSF1R signaling pathway and the inhibitory action of **MT-3014**.

Experimental Protocols

Syngeneic Tumor Model for In Vivo Efficacy Assessment

This protocol describes the methodology for evaluating the in vivo efficacy of **MT-3014** in a syngeneic mouse model of colorectal cancer.

Objective: To determine the anti-tumor efficacy of **MT-3014**, alone and in combination with an immune checkpoint inhibitor.

Materials:

- Cell Line: MC38 colorectal cancer cells
- Animals: C57BL/6 mice
- Test Article: **MT-3014** (vimseltinib)
- Control: Vehicle control
- Combination Agent: Anti-PD1 antibody
- Reagents: Matrigel, cell culture media, sterile PBS
- Equipment: Calipers, syringes, animal housing facilities

Procedure:

- Cell Culture: Culture MC38 cells according to standard protocols.
- Tumor Implantation:
 - Harvest MC38 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
 - Subcutaneously inject 1×10^6 cells into the flank of each C57BL/6 mouse.

- Tumor Growth Monitoring:
 - Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
 - Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week).
Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Treatment Administration:
 - Randomize mice into treatment groups (e.g., Vehicle, **MT-3014**, Anti-PD1, **MT-3014** + Anti-PD1).
 - Administer **MT-3014** orally at the specified dose (e.g., 10 mg/kg daily).[1]
 - Administer the anti-PD1 antibody and vehicle control according to the established study design.
- Efficacy Evaluation:
 - Continue treatment for the specified duration.
 - Monitor tumor growth and animal well-being throughout the study.
 - At the end of the study, euthanize the animals and excise the tumors for further analysis.
- Pharmacodynamic Analysis (Optional):
 - Process excised tumors to isolate immune cells.
 - Use flow cytometry to analyze the populations of tumor-associated macrophages (TAMs) and CD8+ T-cells to assess the immunomodulatory effects of **MT-3014**.



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Caption: Experimental workflow for the in vivo assessment of **MT-3014**.

Murine Pharmacokinetic/Pharmacodynamic (PK/PD) Model

This protocol outlines a method to assess the in vivo target engagement of **MT-3014**.

Objective: To determine the dose-dependent inhibition of CSF1R by **MT-3014** in a murine model.

Materials:

- Animals: Healthy mice
- Test Article: **MT-3014** (vimseltinib)
- Equipment: Equipment for blood collection, ELISA kits for p-CSF1R

Procedure:

- Dosing:
 - Administer single doses of **MT-3014** to different cohorts of mice at varying concentrations (e.g., starting from 3 mg/kg).[1]
- Sample Collection:
 - Collect blood samples at various time points post-administration.
- Pharmacodynamic Analysis:
 - Process blood samples to isolate plasma or relevant cell populations.
 - Measure the levels of phosphorylated CSF1R (p-CSF1R) using a validated ELISA to determine the extent of target inhibition.

- Data Analysis:
 - Correlate the dose of **MT-3014** with the degree of CSF1R inhibition to establish a PK/PD relationship.

Conclusion

The preclinical in vivo data for **MT-3014** (vimseltinib) demonstrates its potential as a selective CSF1R inhibitor with anti-tumor and immunomodulatory activity. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in relevant disease models. These studies are crucial for the continued development and potential clinical application of **MT-3014** in oncology and other indications where CSF1R-driven pathology is a key factor.

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